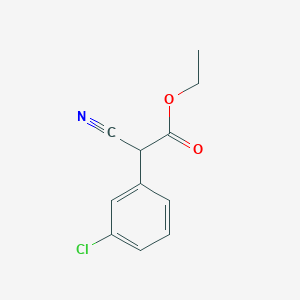

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Description

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLGZCWCQCFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556051 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92847-34-2 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate

Abstract

This technical guide provides a comprehensive overview of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, a substituted α-cyanoacrylate of significant interest in medicinal chemistry and organic synthesis. The document details the most efficient and widely adopted synthetic methodology—the Knoevenagel condensation—offering a deep dive into its mechanism, optimization of reaction parameters, and a detailed experimental protocol. Furthermore, it delineates the physicochemical and spectroscopic properties of the title compound, providing researchers with the necessary data for characterization. The guide culminates in a discussion of the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutic agents, supported by a thorough safety and handling section. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this valuable chemical intermediate.

Introduction to Substituted α-Cyanoacrylates

The α-cyanoacrylate scaffold is a privileged structural motif in the realm of organic and medicinal chemistry. Characterized by an electron-deficient alkene double bond, substituted α-cyanoacrylates are highly reactive and serve as versatile intermediates. Their utility stems from the presence of multiple functional groups—a nitrile, an ester, and a reactive C=C bond—which can be readily manipulated to construct complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2]

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, the subject of this guide, incorporates a 3-chlorophenyl substituent, which modulates the molecule's steric and electronic properties. This specific substitution pattern is often explored in drug discovery to enhance binding affinity, improve pharmacokinetic profiles, or block metabolic pathways. As such, a reliable synthesis and thorough characterization of this compound are paramount for its effective use in research and development.[3][4]

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is through a Knoevenagel condensation. A retrosynthetic analysis reveals a clear disconnection across the double bond, identifying 3-chlorobenzaldehyde and ethyl cyanoacetate as the readily available starting materials.

Retrosynthetic Pathway

Caption: Mechanism of the Knoevenagel condensation.

Key Reagents and Rationale

-

Ethyl Cyanoacetate: This is the quintessential active methylene compound. The α-protons are flanked by two powerful electron-withdrawing groups (nitrile and ester carbonyl), rendering them sufficiently acidic (pKa ≈ 11 in DMSO) for deprotonation by mild bases. [1]* 3-Chlorobenzaldehyde: This serves as the electrophilic partner. The chlorine atom is an ortho, para-directing deactivator, which has a minor electronic influence on the reactivity of the carbonyl group compared to unsubstituted benzaldehyde.

-

Catalyst Selection: The choice of base is critical for optimizing yield and minimizing side reactions.

-

Piperidine/DABCO: These are mild, nucleophilic amine catalysts that are highly effective and easy to handle. They are often the first choice for this transformation due to their efficiency in promoting the reaction with minimal by-product formation. [5][6] * Sodium Ethoxide (NaOEt): A stronger, non-nucleophilic base that can significantly accelerate the reaction. However, it requires anhydrous conditions to prevent hydrolysis of the ester. [7] * Ionic Liquids: Can serve as both the solvent and promoter, offering environmental benefits and potential for catalyst recycling. [6]

-

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Knoevenagel condensations. [6][7] Materials:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (approx. 3-5 mL per mmol of aldehyde)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorobenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

-

Reagent Addition: Add ethyl cyanoacetate followed by the catalytic amount of piperidine to the flask.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Workup - Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

| Property | Value | Source |

| CAS Number | 92847-34-2 | [8] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [8] |

| Molecular Weight | 223.66 g/mol | [8] |

| Appearance | Expected to be a white to off-white solid or a viscous oil. | Analogy |

| Solubility | Soluble in common organic solvents (e.g., EtOAc, DCM, Acetone); Insoluble in water. | Analogy |

| Melting Point | Not reported; likely higher than related non-halogenated compounds. | Analogy |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.2-7.4 (m, 5H): Aromatic protons (Ar-H) and the vinyl proton (-CH=). The vinyl proton is expected to be a singlet at the downfield end of this region.

-

δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~162 ppm: Ester carbonyl carbon (C=O).

-

δ ~150 ppm: Alkene carbon attached to the aromatic ring.

-

δ ~135-128 ppm: Aromatic carbons.

-

δ ~115 ppm: Nitrile carbon (C≡N).

-

δ ~105 ppm: Alkene carbon attached to the cyano group.

-

δ ~63 ppm: Methylene carbon of the ethyl ester (-OCH₂).

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

-

-

FT-IR (KBr, cm⁻¹):

-

~2220 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

-

~1725 cm⁻¹: Strong intensity peak for the α,β-unsaturated ester carbonyl (C=O) stretch.

-

~1600 cm⁻¹: Peak for the alkene (C=C) stretch.

-

~800-700 cm⁻¹: Strong peak corresponding to C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

M⁺: Expected at m/z 223, with a characteristic M+2 peak at m/z 225 in an ~3:1 ratio, confirming the presence of one chlorine atom.

-

Reactivity and Applications in Drug Development

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is not merely a synthetic product but a versatile precursor for more complex molecules. Its chemical reactivity is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor for various nucleophiles like amines, thiols, and carbanions. This reactivity is frequently exploited to build heterocyclic scaffolds.

Potential Applications:

-

Anticancer Agents: The α-cyanoacrylamide moiety is a known "warhead" in targeted covalent inhibitors and has shown significant antiproliferative activity against various cancer cell lines. [5][9]Derivatives have been investigated as potent inhibitors of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). [9]* Heterocycle Synthesis: The compound is an ideal starting material for synthesizing pyridines, pyrimidines, and other pharmacologically relevant heterocycles. [1][2]* Building Block for APIs: It serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs), leveraging its multiple functional groups for subsequent chemical transformations. [4]

Role as a Synthetic Intermediate

Caption: Versatility as a synthetic building block.

Safety and Handling

As a laboratory chemical, Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate should be handled with appropriate care. While a specific safety data sheet is not available, hazard information can be inferred from its precursors and structurally related compounds.

-

Precursor Hazards: Ethyl cyanoacetate can cause skin and serious eye irritation. [10][11]It may also cause respiratory irritation. [11]* General Hazards: Similar α,β-unsaturated nitriles are often classified as harmful if swallowed or in contact with skin, and as skin/eye/respiratory irritants. [12]* Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical advice.

-

Conclusion

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is a valuable and highly functionalized organic intermediate. Its synthesis is readily achieved through the robust and efficient Knoevenagel condensation of 3-chlorobenzaldehyde and ethyl cyanoacetate. The compound's rich chemical reactivity, particularly as a Michael acceptor, makes it a powerful building block for constructing diverse molecular scaffolds, with significant potential in the field of drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and safe handling of this important chemical entity.

References

- CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google P

-

PrepChem.com. Preparation of ethyl cyanoacetate. (URL: [Link])

-

LookChem. Synthesis of Ethyl cyanoacetate. (URL: [Link])

-

Wikipedia. Ethyl cyanoacetate. (URL: [Link])

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. (URL: [Link])

-

PubChem - NIH. Ethyl 2-cyano-3-phenylpropanoate. (URL: [Link])

-

Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (URL: [Link])

-

PubMed Central. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (URL: [Link])

-

Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. (URL: [Link])

-

ResearchGate. A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. (URL: [Link])

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

-

ABNewswire. Ethyl Cyanoacetate Market Trends, Investment Opportunities, and Growth Analysis Through 2029. (URL: [Link])

-

RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (URL: [Link])

-

DC Fine Chemicals. Safety Data Sheet - Ethyl cyanoacetate. (URL: [Link])

-

OSHA. ETHYL 2-CYANOACRYLATE. (URL: [Link])

-

SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (URL: [Link])

-

Best Klebstoffe GmbH & Co. KG. BEST Cyanoacrylate Ethyl - Safety Data Sheet. (URL: [Link])

-

ResearchGate. Ethyl Cyanoacetate Reactions. (URL: [Link])

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 4. Ethyl Cyanoacetate Market Trends, Investment Opportunities, and Growth Analysis Through 2029 | Top Key Players Analysis | ABNewswire [abnewswire.com]

- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 92847-34-2|Ethyl 2-(3-chlorophenyl)-2-cyanoacetate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate for Advanced Research

This guide provides an in-depth exploration of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, a versatile synthetic intermediate crucial for professionals in research, chemical synthesis, and drug development. We will delve into its core characteristics, plausible synthetic routes with mechanistic insights, and its significant potential as a building block for complex molecular architectures, particularly in the pharmaceutical landscape.

Part 1: Core Compound Identification and Physicochemical Properties

This compound is an organic compound distinguished by three key functional groups: an ethyl ester, a nitrile (cyano group), and a 3-chlorophenyl substituent attached to the α-carbon. This unique combination of an electron-withdrawing aromatic ring and two activating groups on the central carbon atom imparts significant reactivity, making it a valuable synthon.

The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 92847-34-2 | N/A |

| Molecular Formula | C₁₁H₁₀ClNO₂ | N/A |

| Molecular Weight | 223.66 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

The structure, shown below, reveals the strategic placement of these functional groups. The α-carbon is prochiral and is flanked by the ester and nitrile groups, which activate the α-proton, making it acidic and amenable to a wide range of carbon-carbon bond-forming reactions.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

Plausible Synthetic Route: Palladium-Catalyzed α-Arylation

The α-arylation of active methylene compounds is a powerful tool in modern organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.[1] This method offers high efficiency and functional group tolerance, making it superior to older, harsher methods.

The core of this process involves the reaction of an aryl halide (in this case, 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) with the enolate of ethyl cyanoacetate, catalyzed by a palladium complex.

Caption: Palladium-catalyzed synthesis workflow for the target compound.

Field-Proven Experimental Protocol (Adapted)

This protocol is adapted from a general, well-established procedure for the palladium-catalyzed synthesis of 2-arylcyanoacetates.[1]

Objective: To synthesize this compound via palladium-catalyzed cross-coupling.

Materials:

-

1-bromo-3-chlorobenzene (1.0 eq)

-

Ethyl cyanoacetate (1.2 eq)

-

Potassium tert-butoxide (KOt-Bu) (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (0.04 eq)

-

Anhydrous Toluene (solvent)

Procedure:

-

Catalyst Preparation: In an oven-dried, argon-flushed round-bottom flask, add Pd(OAc)₂ and DPPF.

-

Reaction Setup: Add anhydrous toluene to the flask, followed by 1-bromo-3-chlorobenzene and ethyl cyanoacetate.

-

Base Addition: Slowly add solid potassium tert-butoxide to the stirring reaction mixture at room temperature. The causality here is critical: a strong, non-nucleophilic base is required to generate the ethyl cyanoacetate enolate in situ without saponifying the ester. KOt-Bu is an excellent choice for this purpose.

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. The elevated temperature is necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Work-up: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step neutralizes the remaining base and protonates any unreacted enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Part 3: Applications in Drug Development and Research

Ethyl cyanoacetate and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[2] The presence of the cyano and ester groups allows for a diverse range of chemical transformations. The introduction of the 3-chlorophenyl moiety further tailors the molecule for specific applications, as halogenated aromatic rings are ubiquitous in medicinal chemistry, often enhancing binding affinity, metabolic stability, or membrane permeability.

Role as a Versatile Precursor

-

Synthesis of Heterocycles: The compound is an ideal precursor for constructing nitrogen- and oxygen-containing heterocyclic rings, which form the core of many drug classes. For instance, it can be used in reactions to form pyridines, pyrimidines, and pyrroles.

-

Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones.[3][4] This reaction is a cornerstone for creating α,β-unsaturated systems, which are themselves important intermediates or pharmacophores in drugs like tyrosine kinase inhibitors.[4]

-

Anticonvulsant and Antidepressant Scaffolds: The 3-chlorophenyl group is a known pharmacophore in several centrally active agents. For example, derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant and antinociceptive activity.[5] Our title compound serves as a logical starting point for accessing such pyrrolidine-dione structures. Similarly, trazodone analogues featuring a 3-chlorophenyl piperazinyl moiety have shown potent antidepressant-like activity.[6]

The following diagram illustrates a hypothetical, yet chemically sound, pathway where this compound is used to generate a complex heterocyclic scaffold with potential biological activity.

Sources

- 1. Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates [organic-chemistry.org]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2169-68-8 [sigmaaldrich.com]

- 6. jelsciences.com [jelsciences.com]

"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" chemical reactivity profile

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of this compound (CAS No. 92847-34-2). As a substituted α-cyanoacetate, this molecule is a versatile intermediate in modern organic synthesis, particularly for the construction of complex heterocyclic systems relevant to pharmaceutical and materials science. Its reactivity is dominated by the highly acidic α-proton, positioned between two potent electron-withdrawing groups—a nitrile and an ester. This guide delves into the synthesis of the title compound, the chemistry of its activated methine group, including enolate formation and subsequent C-C bond-forming reactions, and the transformations of its ester and nitrile functionalities. We will explore key reactions such as alkylation, hydrolysis, decarboxylation, and its role as a key synthon in multicomponent reactions for pyridine synthesis. Methodologies are presented with a focus on mechanistic understanding and practical application for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

Establishing the identity and purity of this compound is the foundational step for any synthetic application. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 92847-34-2 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1] |

| Appearance | Varies; typically a liquid or low-melting solid | |

| Boiling Point | Not well-documented; high boiling point expected. Distillation should be performed under high vacuum. | |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Ethanol, Ethyl Acetate); low solubility in water. | |

| Hazard Classification | Irritant | [1] |

Spectroscopic Signatures:

-

¹H NMR: Key signals include the ethyl ester protons (a quartet ~4.2 ppm and a triplet ~1.3 ppm), aromatic protons in the 7.3-7.5 ppm region, and the critical singlet for the acidic α-proton, typically found downfield (~5.0-5.5 ppm) due to the deshielding effect of the adjacent functional groups.

-

¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), the ester carbonyl (~165 ppm), the α-carbon, and the carbons of the ethyl and 3-chlorophenyl groups.

-

IR Spectroscopy: Characteristic absorption bands include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch for the ester (~1740 cm⁻¹), and C-Cl stretching in the fingerprint region.[2][3]

Synthesis Pathway

The most direct and industrially relevant synthesis of α-aryl cyanoacetates involves the base-mediated condensation of an arylacetonitrile with a carbonate source. This approach leverages the inherent acidity of the benzylic protons in the starting material.

Proposed Synthesis: Acylation of 3-Chlorophenylacetonitrile

The reaction proceeds by generating a carbanion from 3-chlorophenylacetonitrile using a strong base, such as sodium ethoxide or sodium hydride. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate.

Sources

A Keystone Reagent for Modern Heterocyclic Chemistry: An In-depth Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Abstract

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a highly functionalized and versatile building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic scaffolds. The strategic placement of a chlorine atom on the phenyl ring, combined with the dual reactivity of the cyano and ester moieties flanking an active methylene group, provides a unique platform for complex molecular architecture. This guide offers a comprehensive exploration of this reagent, detailing its synthesis, key physicochemical properties, and core reactivity. We provide field-proven, step-by-step protocols for its application in the synthesis of medicinally relevant heterocycles, including pyridones, pyrazoles, and thiazoles. Mechanistic insights, workflow visualizations, and a thorough consolidation of authoritative references are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

The Building Block: Synthesis and Physicochemical Profile

This compound, while not as common as its parent compound ethyl cyanoacetate, is a crucial intermediate for introducing the 3-chlorophenyl motif into larger molecular frameworks. This substitution is of significant interest in medicinal chemistry, as the chloro-substituent can modulate pharmacokinetic and pharmacodynamic properties.

Synthesis via Knoevenagel Condensation

The most direct and efficient route to this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (3-chlorobenzaldehyde), followed by a subsequent reaction step if the target is the α-substituted final product. A common synthetic pathway involves creating the unsaturated intermediate, ethyl 2-cyano-3-(3-chlorophenyl)acrylate, which can then be further modified.[1]

The overall process can be visualized as follows:

Caption: Synthesis pathway for this compound.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 92847-34-2 | [2][3] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2] |

| Molecular Weight | 223.66 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | General observation |

| Hazard | Irritant | [2] |

| Reactivity Profile | The active methylene group is flanked by two electron-withdrawing groups (nitrile and ester), making it highly acidic and reactive in base-catalyzed condensations and alkylations.[4][5] | [4][5] |

Application in Heterocyclic Synthesis: Core Concepts and Protocols

The synthetic power of this compound stems from its trifunctional nature. The active methylene proton is readily abstracted by a base, creating a potent nucleophile for C-C bond formation. The nitrile and ester groups then serve as electrophilic sites for intramolecular cyclization with binucleophilic reagents, effectively "zipping up" the heterocyclic ring.

Synthesis of Substituted Pyridones

Substituted 2-pyridone scaffolds are prevalent in numerous pharmaceutical agents due to their diverse biological activities.[6] The titled compound is an excellent precursor for 3-cyano-2-pyridone derivatives through a multicomponent reaction strategy. The causality behind this transformation lies in a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6]

Mechanism Insight: The reaction typically proceeds by first forming an α,β-unsaturated system, to which the active methylene compound adds via a Michael-type reaction. The newly formed adduct then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl, followed by dehydration to yield the stable pyridone ring.

Caption: Logical workflow for the synthesis of substituted 2-pyridones.

Experimental Protocol: Synthesis of a 4-(Aryl)-6-(methyl)-3-cyano-2-pyridone Derivative

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10 mmol), an appropriate chalcone (e.g., benzalacetone, 10 mmol), and ammonium acetate (20 mmol) in absolute ethanol (30 mL).

-

Catalysis: Add a catalytic amount of piperidine (0.5 mL).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridone derivative.

Synthesis of Functionalized Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as Celecoxib. The synthesis of 5-aminopyrazole-4-carbonitriles is readily achieved by the condensation of an active methylene nitrile with hydrazine.[7][8] The reaction with this compound provides a direct route to pyrazoles bearing the 3-chlorophenyl substituent at a key position.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient carbon of the nitrile group. This is followed by a subsequent intramolecular cyclization where the second hydrazine nitrogen attacks the ester carbonyl. Tautomerization and elimination of ethanol drive the reaction to completion, yielding the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Add hydrazine hydrate (12 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction via TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath. The pyrazole product will typically precipitate as a solid.

-

Purification: Filter the solid product, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of Substituted Thiazoles

The thiazole ring is another privileged scaffold in drug discovery, present in compounds like Abafungin.[9] A common route to substituted thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide.[10] this compound can be utilized by first converting it to the corresponding thioacetamide or by using it in a multicomponent reaction with a sulfur source.

Mechanism Insight: A versatile approach involves reacting the active methylene compound with an isothiocyanate. This forms a thiourea-like intermediate which can then be cyclized with an α-haloketone. The sulfur atom of the intermediate acts as a nucleophile, attacking the α-halocarbonyl, followed by intramolecular condensation and dehydration to form the thiazole ring.

Caption: Reaction sequence for thiazole synthesis.

Experimental Protocol: Synthesis of a 2-Amino-1,3-thiazole Derivative

-

Thioamide Formation (Step A): In a dry flask under an inert atmosphere, dissolve this compound (10 mmol) in dry ethanol (25 mL). Add sodium ethoxide (11 mmol) and stir for 15 minutes. Add phenyl isothiocyanate (10 mmol) and stir the mixture at room temperature overnight.[9]

-

Cyclization (Step B): To the mixture from Step A, add an α-chloroacetyl compound (e.g., 2-chloroacetylacetone, 10 mmol).

-

Reaction: Heat the resulting mixture to reflux for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to yield the pure 2-(phenylamino)thiazole derivative.

Conclusion

This compound stands out as a potent and adaptable reagent for the synthesis of diverse heterocyclic systems. Its inherent reactivity, governed by the interplay of the cyano, ester, and active methylene groups, allows for predictable and high-yielding transformations. The protocols and mechanistic discussions provided herein serve as a practical guide for synthetic chemists, demonstrating the strategic value of this building block in constructing molecular libraries for pharmaceutical and materials science research. The ability to systematically introduce the 3-chlorophenyl moiety via this reagent underscores its importance in modern synthetic and medicinal chemistry.

References

-

Title: Ethyl cyanoacetate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (6) Source: ResearchGate URL: [Link]

-

Title: An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction Source: Royal Society of Chemistry URL: [Link]

-

Title: Reaction of Phenylhydrazo ethylacetoacetate Source: International Journal of Applied Biology and Pharmaceutical Technology URL: [Link]

-

Title: A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds Source: MDPI URL: [Link]

-

Title: Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. Source: ResearchGate URL: [Link]

-

Title: Thiazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles Source: De Gruyter URL: [Link]

-

Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: bepls URL: [Link]

-

Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: Thieme Connect URL: [Link]

-

Title: The Chemical Identity of Ethyl Cyanoacetate: Properties and Synthesis Insights Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates Source: ChemRxiv URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 92847-34-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 92847-34-2|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Technical Guide to the Role of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate in Knoevenagel Condensation

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and broad applicability in creating α,β-unsaturated systems.[1][2] This guide provides an in-depth technical analysis of the Knoevenagel condensation with a specific focus on the role and utility of ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This specialized active methylene compound serves as a powerful building block, offering unique electronic and steric properties that are highly valuable in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, discuss the influence of the reagent's structure on reactivity, and survey its applications in modern drug discovery.

Introduction: The Knoevenagel Condensation and the Significance of Active Methylene Compounds

First described by Emil Knoevenagel, this reaction is a modification of the aldol condensation.[1] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (EWGs).[3] These EWGs, such as nitrile (-CN), ester (-COOR), or nitro (-NO₂), significantly increase the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion.[1][3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon, leading to a condensation product after a subsequent dehydration step.[4][5]

The products of this reaction, α,β-unsaturated compounds, are pivotal intermediates in the synthesis of a wide array of commercially important molecules, including natural products, pharmaceuticals, polymers, and cosmetics.[2][6][7]

The Unique Profile of this compound

Within the family of active methylene compounds, this compound (CAS No. 92847-34-2) is a reagent of particular interest.[8][9] Its structure incorporates three key features that dictate its reactivity:

-

Cyano Group (-CN): A powerful electron-withdrawing group that strongly activates the adjacent C-H bond for deprotonation.

-

Ethyl Ester Group (-COOEt): A second EWG that contributes to the acidity of the α-proton and provides a handle for further synthetic transformations.

-

3-Chlorophenyl Group: This substituent introduces both steric bulk and electronic effects. The chlorine atom is an electron-withdrawing group via induction, further enhancing the acidity of the methine proton. Its position on the phenyl ring influences the stereochemistry and electronic properties of the final condensation product, making it a valuable synthon for targeted drug design.

The Knoevenagel Condensation: A Mechanistic Perspective

The reaction proceeds through a well-established three-step mechanism, typically catalyzed by a weak base such as piperidine, pyridine, or an ammonium salt.[1][2][10] Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde or ketone starting material.[1]

-

Enolate (Carbanion) Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound, generating a resonance-stabilized carbanion.[3][11]

-

Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[5][12]

-

Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate (an aldol-type adduct), which then undergoes base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[5][11]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-2-(3-chlorophenyl)acrylate

This section provides a representative, self-validating protocol for the Knoevenagel condensation between this compound and an aromatic aldehyde (4-nitrobenzaldehyde).

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Formula | Amount |

| This compound | 92847-34-2 | C₁₁H₁₀ClNO₂ | 2.24 g (10 mmol) |

| 4-Nitrobenzaldehyde | 555-16-8 | C₇H₅NO₃ | 1.51 g (10 mmol) |

| Piperidine | 110-89-4 | C₅H₁₁N | 0.1 mL ( ~1 mmol) |

| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 50 mL |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | For extraction |

| Brine (Saturated NaCl solution) | N/A | NaCl, H₂O | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | For drying |

| Round-bottom flask (100 mL) | N/A | - | 1 |

| Reflux condenser | N/A | - | 1 |

| Magnetic stirrer and stir bar | N/A | - | 1 |

| Thin Layer Chromatography (TLC) plates (Silica) | N/A | - | As needed |

| Rotary evaporator | N/A | - | 1 |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol), 4-nitrobenzaldehyde (10 mmol), and 50 mL of anhydrous ethanol.

-

Catalyst Addition: Add piperidine (0.1 mL) to the stirred solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates reaction completion, which typically occurs within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove the piperidine catalyst, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated product.

Applications in Drug Discovery and Fine Chemicals

The products derived from Knoevenagel condensations are prevalent in medicinal chemistry. The resulting α,β-unsaturated nitrile core is a versatile pharmacophore found in numerous bioactive molecules. Research has shown that compounds synthesized via this reaction exhibit a wide range of therapeutic activities.

-

Anticancer Agents: Many Knoevenagel products have demonstrated potent anticancer activity by targeting various cellular mechanisms, including microtubules, kinases, and topoisomerases.[13] The ability to readily diversify the aromatic aldehyde component allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[13]

-

Anti-inflammatory Drugs: The synthesis of the anti-inflammatory drug Indomethacin involves a Knoevenagel condensation as a key step to form its α,β-unsaturated carbonyl moiety.[4]

-

Heterocycle Synthesis: The electron-deficient double bond in the Knoevenagel product makes it an excellent Michael acceptor. This reactivity is widely exploited for the synthesis of complex heterocyclic systems, which are foundational structures in many pharmaceuticals. For example, ethyl cyanoacetate is a starting material for synthesizing Allopurinol (for gout treatment) and Trimethoprim (an antibacterial agent).[14]

The use of this compound allows for the strategic placement of a chloro-substituted phenyl ring, a common feature in many modern drugs that can enhance binding affinity or modulate metabolic stability.

Catalyst Selection and Optimization

The choice of catalyst is critical for optimizing reaction efficiency, yield, and environmental impact. While traditional homogeneous bases like piperidine are effective, modern synthetic chemistry often favors more sustainable alternatives.

| Catalyst Type | Examples | Advantages | Considerations |

| Homogeneous Basic | Piperidine, Pyridine, DBU | High reactivity, good solubility.[1] | Difficult to remove from product, potential toxicity.[2] |

| Heterogeneous Basic | Zeolites, Hydrotalcites, Metal Oxides | Easy separation and recycling, reduced waste.[15][16][17] | May have lower activity, potential for metal leaching.[18] |

| Ionic Liquids | [bmim]BF₄ | Act as both solvent and catalyst, "green" alternative, recyclable.[2] | Higher cost, potential viscosity issues. |

| Biocatalysts | Cationic kraft lignin (CKL) | Biodegradable, operates in aqueous systems at room temperature.[17] | Substrate specificity, stability limitations. |

The trend towards heterogeneous and green catalysts aligns with the principles of sustainable chemical production, a growing priority in both academic and industrial research.[10][15]

Conclusion

This compound is a highly effective and versatile active methylene compound for the Knoevenagel condensation. The combined electron-withdrawing effects of the cyano, ester, and 3-chlorophenyl groups render the methine proton exceptionally acidic, facilitating rapid reaction under mild basic conditions. This reagent provides a direct route to α,β-unsaturated systems that are decorated with a synthetically useful chlorinated aromatic moiety. These products are not merely chemical curiosities but are valuable, high-potential intermediates for the synthesis of pharmaceuticals, functional polymers, and other fine chemicals. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to effectively utilize this powerful reaction in their synthetic endeavors.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

Purechemistry. (2023-02-24). Knoevenagel condensation mechanism and applications. [Link]

-

Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]

-

PubMed. (2022-04-20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

-

Pearson+. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. [Link]

-

Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. [Link]

-

MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]

-

ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. [Link]

-

YouTube. (2025-09-16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

-

Semantic Scholar. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

-

Journal of Applicable Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

ResearchGate. (2025-08-05). Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Link]

-

YouTube. (2023-01-14). Knoevenagel condensation. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

-

ResearchGate. Knoevenagel condensation reaction and its mechanism. [Link]

-

LookChem. Synthesis of Ethyl cyanoacetate. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

PrepChem.com. Preparation of ethyl cyanoacetate. [Link]

-

PubChem. (2026-01-10). Ethyl 2-(2-bromo-3-chlorophenyl)-2-cyanoacetate. [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Knoevenagel Condensation: Mechanism & Active Methylene Reactions | Chemca [chemca.in]

- 4. purechemistry.org [purechemistry.org]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 92847-34-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. 92847-34-2|this compound|BLD Pharm [bldpharm.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 15. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2-(3-chlorophenyl)-2-cyanoacetate, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a precursor to complex molecular architectures.

Chemical Identity and Nomenclature

This compound is a polysubstituted organic molecule featuring a central carbon atom bonded to four different functional groups: a cyano group, an ethyl ester, a phenyl ring, and a chlorine atom at the meta position of the phenyl ring.

IUPAC Name: this compound[1]

Synonyms:

-

ethyl 3-chlorophenylcyanoacetate

CAS Number: 92847-34-2[1]

Molecular Formula: C₁₁H₁₀ClNO₂[1]

Molecular Weight: 223.66 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1] |

| CAS Number | 92847-34-2 | [1] |

| Appearance | Not specified; likely a solid or oil | - |

| Boiling Point | Predicted to be >200 °C | - |

| Melting Point | Not specified | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane | - |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-chlorobenzaldehyde, typically catalyzed by a weak base.

Reaction Mechanism: Knoevenagel Condensation

The Knoevenagel condensation proceeds through a three-step mechanism:

-

Deprotonation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent cyano and ester groups enhances the acidity of these protons.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This results in the formation of an alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs to yield the final α,β-unsaturated product, this compound.

Caption: Mechanism of the Knoevenagel Condensation for the synthesis of this compound.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This protocol is adapted from general procedures for Knoevenagel condensations involving substituted benzaldehydes and active methylene compounds.

Materials:

-

3-Chlorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-chlorobenzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.

-

The residue is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its multiple reactive sites. The cyano and ester groups can be further modified, and the chlorinated phenyl ring provides a handle for various cross-coupling reactions, allowing for the synthesis of a diverse range of complex molecules.

The parent compound, ethyl cyanoacetate, is a well-established precursor in the synthesis of numerous heterocyclic compounds that form the core of many pharmaceuticals.[2] These include:

-

Pyrimidines: Essential scaffolds in a wide array of drugs.

-

Pyridines: Another fundamental heterocyclic system in medicinal chemistry.

-

Thiazoles: Found in various bioactive compounds.

By analogy, this compound can serve as a key intermediate for the synthesis of novel, substituted heterocyclic compounds. The presence of the 3-chloro substituent can significantly influence the biological activity of the final molecule by altering its steric and electronic properties, as well as its metabolic stability.

For instance, related cyanoacrylate derivatives have been investigated for their potential as anticancer agents.[3] The general class of α-cyanoacrylamides, which can be synthesized from intermediates like this compound, have shown promise as inhibitors of various protein kinases, which are important targets in cancer therapy.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related parent compound, ethyl cyanoacetate, should be followed as a minimum standard.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Specific Hazards (based on ethyl cyanoacetate):

-

Irritant: May cause skin, eye, and respiratory irritation.

-

Toxicity: While not acutely toxic, prolonged or repeated exposure should be avoided.

Always consult the most up-to-date Safety Data Sheet for any chemical before handling.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel and complex organic molecules. Its straightforward synthesis via the Knoevenagel condensation and its multiple points for further chemical modification make it a valuable tool for researchers and scientists in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Revista de la Sociedad Química de México, 66(4).

- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet

- Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). New Journal of Chemistry, 42(20), 17053-17059.

- Knoevenagel condens

- ((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester. (n.d.). PubChem.

- This compound. (n.d.).

- A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. (2021). Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(2), 421-428.

- Chemical Properties of Ethyl cyanoacet

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). New Journal of Chemistry, 42(20), 17053-17059.

- What are the physical and chemical properties of ethyl 2-amino-2-cyanoacet

- Ethyl 2-(2-cyanoethyl)

- Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols. (n.d.). BenchChem.

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). RSC Medicinal Chemistry.

Sources

Navigating the Safety Profile of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate: A Technical Guide for Researchers

An in-depth examination of the material safety data for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS No. 92847-34-2), offering critical insights for laboratory professionals in drug discovery and chemical synthesis.

Introduction: Understanding the Compound and its Context

This compound is a substituted cyanoacetate ester. This class of compounds serves as versatile building blocks in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to pharmaceutical development. The presence of a chlorophenyl group and a cyano moiety imparts specific reactivity and, consequently, a distinct hazard profile that necessitates careful consideration in a laboratory setting. This guide provides a comprehensive overview of the available safety data for this compound, intended to equip researchers with the knowledge required for safe handling, storage, and emergency preparedness.

Hazard Identification and Classification

The primary known hazards associated with this compound are dermal and ocular.[1] It is classified as an irritant, with the following GHS hazard statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

These classifications underscore the importance of preventing direct contact with the substance. The parent compound, ethyl cyanoacetate, is also noted to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled. While these acute toxicity warnings are not explicitly stated for the chloro-derivative, it is prudent to assume a similar or potentially greater level of toxicity due to the presence of the halogenated phenyl group.

Physical and Chemical Properties: A Comparative Overview

Detailed physical and chemical properties for this compound are not extensively documented. However, data for the parent compound, ethyl cyanoacetate, can provide a useful, albeit approximate, reference point.

| Property | This compound | Ethyl Cyanoacetate (for comparison) |

| CAS Number | 92847-34-2 | 105-56-6 |

| Molecular Formula | C₁₁H₁₀ClNO₂ | C₅H₇NO₂ |

| Molecular Weight | 223.66 g/mol | 113.12 g/mol |

| Appearance | Not specified | Colorless to straw-colored liquid |

| Boiling Point | Not specified | 208-210 °C |

| Melting Point | Not specified | -22 °C |

| Density | Not specified | 1.063 g/mL at 25 °C |

Safe Handling and Storage Protocols

Given the irritant nature of this compound, a stringent set of handling and storage procedures is required to minimize exposure risk.

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling involves the consistent and correct use of appropriate PPE. The following diagram illustrates the necessary protective measures:

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with actionable experimental protocols to empower users in their research and development endeavors. While specific experimental data for this compound is not widely available in public literature, this guide establishes a robust framework for its determination based on the known properties of its parent compound, ethyl cyanoacetate, and established regulatory guidelines for pharmaceutical ingredients.

Physicochemical Profile of this compound

This compound is a derivative of ethyl cyanoacetate, featuring a 3-chlorophenyl group attached to the α-carbon. This substitution is expected to significantly influence its physicochemical properties, including solubility and stability, compared to the parent molecule.

Structural Features and Their Implications:

-

Ethyl Ester Group: This group provides a degree of lipophilicity and is susceptible to hydrolysis under acidic or basic conditions.

-

Nitrile Group: The cyano group is polar and can participate in hydrogen bonding as an acceptor. It is generally stable but can be hydrolyzed to a carboxylic acid or an amide under harsh conditions.

-

α-Methylene Group: The hydrogen on the carbon between the nitrile and the ester groups in the parent ethyl cyanoacetate is acidic. However, in the target molecule, this is replaced by the 3-chlorophenyl group, which will influence the electronic environment.

-

3-Chlorophenyl Group: The presence of this bulky, lipophilic group is expected to decrease aqueous solubility and increase its solubility in organic solvents. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.

Based on the structure, it can be inferred that this compound is a relatively non-polar molecule with limited aqueous solubility. Its solubility is likely to be higher in organic solvents.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Predicted Solubility

-

Aqueous Solubility: The introduction of the 3-chlorophenyl group is expected to significantly decrease water solubility compared to ethyl cyanoacetate. The molecule is largely non-polar, and while the ester and nitrile groups can interact with water, the large hydrophobic phenyl ring will dominate.

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of organic solvents.[2][3] Based on the properties of similar molecules, the following is a predicted solubility profile:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

-

Moderate Solubility: Methanol, Ethanol, Isopropanol.

-

Low to Insoluble: Hexane, Heptane.

-

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound is essential for accurate characterization.[4][5][6]

Table 1: Experimental Protocol for Solubility Determination

| Step | Procedure | Rationale |

| 1 | Solvent Selection | Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). |

| 2 | Sample Preparation | Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials. |

| 3 | Solvent Addition | Add a measured volume of the selected solvent (e.g., 1 mL) to each vial. |

| 4 | Equilibration | Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. The shake-flask method is a common technique.[1] |

| 5 | Phase Separation | Centrifuge the vials to separate any undissolved solid from the solution. |

| 6 | Quantification | Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. |

| 7 | Calculation | Calculate the solubility in mg/mL or mol/L. |

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.[7][8][9] Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation pathways and products.[10][11][12][13]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

-

Oxidation: The molecule could be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: High temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: Forced Degradation Study Conditions

| Stress Condition | Typical Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of susceptible functional groups |

| Thermal | Dry heat at a temperature above that used for accelerated stability testing (e.g., 80 °C) | Thermally induced decomposition |

| Photostability | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic degradation |

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from its degradation products and any impurities.

Protocol for Developing a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening: Start with a versatile reversed-phase column (e.g., C18) and a generic gradient of water (with an acid modifier like 0.1% formic acid) and acetonitrile or methanol.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study.

-

Method Optimization: Adjust the gradient, mobile phase composition, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- A Brief Study on Forced Degradation Studies with Regul

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organiz

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority.

- A practical guide to forced degradation and stability studies for drug substances.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- Ethyl cyanoacet

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Forced Degrad

- Forced Degradation Study as per ICH Guidelines: Wh

- Development of forced degradation and stability indic

- Ethyl cyanoacet

- Chemical Properties of Ethyl cyanoacet

- Understanding Ethyl Cyanoacetate: Properties, Synthesis, and Applic

- Ethyl cyanoacet

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ijisrt.com [ijisrt.com]

- 11. onyxipca.com [onyxipca.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (CAS No. 92847-34-2). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar compounds. The guide covers predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized protocols for data acquisition and a logical workflow for spectroscopic analysis, ensuring scientific rigor and reproducibility.

Introduction to this compound

This compound is a substituted α-cyanocarboxylic acid ester. Its structure incorporates several key functional groups: an ethyl ester, a nitrile (cyano group), and a 3-chlorophenyl ring attached to a chiral quaternary carbon. These features make it a potentially valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems or pharmacologically active molecules. The presence of diverse reactive sites—the ester, the nitrile, and the aromatic ring—allows for a wide range of chemical transformations.

Compound Properties:

The precise characterization of such molecules is critical to confirming their identity and purity after synthesis. Spectroscopic methods are the cornerstone of this process.

Caption: Figure 1. Chemical Structure of this compound

Predicted Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we predict the following signals. The rationale is based on the analysis of its parent structure, ethyl cyanoacetate, and standard substituent effects on aromatic rings.[3][4]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | m (multiplet) | 4H | Ar-H (Aromatic Protons) | The four protons on the 3-chlorophenyl ring will appear as a complex multiplet. The electron-withdrawing nature of the chloro group and the alkyl substituent will cause them to resonate in this downfield region. Their distinct environments prevent simple splitting patterns. |

| 4.25 - 4.35 | q (quartet) | 2H | -O-CH₂ -CH₃ (Methylene Protons) | These protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule). This is consistent with the spectrum of ethyl cyanoacetate.[4] |

| 1.30 - 1.40 | t (triplet) | 3H | -O-CH₂-CH₃ (Methyl Protons) | These protons are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene protons. This is also consistent with the spectrum of ethyl cyanoacetate.[4] |

Note: The methine proton present in ethyl cyanoacetate is absent here, as the α-carbon is fully substituted.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Broadband decoupling is typically used to simplify the spectrum, resulting in a single peak for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Ester) | The carbonyl carbon of an ester typically appears in this downfield region. Data for ethyl ethanoate shows a similar shift.[5] |